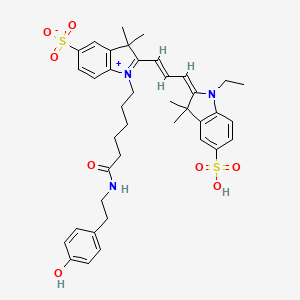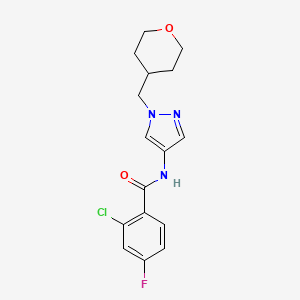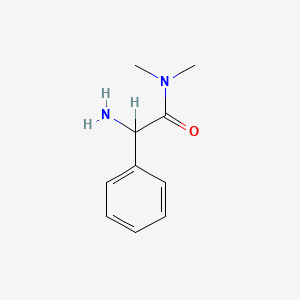
Cyanine 3 Tyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine 3 Tyramide, also known as Tyramide-Cy3, is an orange fluorescent dye . It is utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition, a signal amplification technique used in immunoassay and in situ hybridization of nucleic acids .
Synthesis Analysis
This compound is widely used for tyramide signal amplification (TSA) in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . HRP catalyzes the localized deposition of multiple tyramide molecules, a process known as catalyzed reporter deposition (CARD), binding the fluorescein tyramide to adjacent tyrosines to enhance the fluorescent signal .
Chemical Reactions Analysis
This compound is used as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition . This is a signal amplification technique used in immunoassay and in situ hybridization of nucleic acids .
Physical and Chemical Properties Analysis
This compound is known for its good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It is an orange fluorescent reagent that can be detected by microscopy at the excitation and emission wavelengths of 550 nm/570 nm .
Applications De Recherche Scientifique
Photocatalyse proche infrarouge
Les cyanines, y compris le Cyanine 3 Tyramide, sont souvent choisies pour des applications telles que les sondes fluorescentes, la photothérapie et le photovoltaïque . Elles sont facilement accessibles et hautement réglables . Les cyanines sont utilisées dans la photocatalyse à la lumière proche infrarouge, une méthode puissante pour promouvoir les transformations induites par la lumière comme source d'énergie renouvelable . L'irradiation est compatible avec les tissus biologiques et garantit la sécurité de l'opérateur .
Synthèse organique
Le this compound peut être utilisé en synthèse organique . Le photocatalyseur excité peut promouvoir soit un transfert d'un seul électron (SET), soit un transfert d'énergie (EnT) vers un substrat . Ce concept a été développé sur la base de la photocatalyse .
Photopolymérisation
Le this compound est utilisé en photopolymérisation . La pénétration de la lumière nécessaire pour les procédures de mise à l'échelle ou la photopolymérisation est plus élevée avec une longueur d'onde lumineuse plus longue comme la lumière proche infrarouge (NIR) .
Applications en sciences de la vie
Le this compound est utilisé dans les applications en sciences de la vie . La lumière NIR est biocompatible car le tissu biologique n'absorbe pas les photons NIR, ce qui entraîne une irradiation non dommageable .
Amplification du signal de tyramide (TSA)
Le this compound est un réactif fluorescent orange largement utilisé pour l'amplification du signal de tyramide (TSA) en immunochimie (IHC), immunocytochimie (ICC), hybridation in situ en fluorescence (FISH) et FISH multicolore . La peroxydase de raifort (HRP) catalyse le dépôt localisé de multiples molécules de tyramide (dépôt de reporter catalysé, CARD), liant la tyramide de fluorescéine aux tyrosines adjacentes pour améliorer le signal fluorescent .
Immunodétection liée aux enzymes
Le this compound est utilisé dans l'immunodétection liée aux enzymes . Il s'agit d'une technique clé utilisée pour améliorer la détection immunochimique des protéines, de l'ARNm et d'autres espèces moléculaires . L'amplification du signal de tyramide (TSA) est basée sur un dépôt de reporter catalytique à proximité immédiate de l'épitope d'intérêt .
Mécanisme D'action
Target of Action
Cyanine 3 Tyramide is primarily used in Tyramide Signal Amplification (TSA) systems . The primary targets of this compound are proteins or nucleic acids that are being detected in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . These targets play a crucial role in various biological research fields, allowing for the detection of previously undetectable levels of protein or nucleic acid .
Mode of Action
This compound works by interacting with its targets through a process called Catalyzed Reporter Deposition (CARD) . In this process, horseradish peroxidase (HRP) catalyzes the localized deposition of multiple tyramide molecules . The fluorescein tyramide binds to adjacent tyrosines, enhancing the fluorescent signal .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the HRP-catalyzed deposition of tyramide molecules . This process results in the amplification of the fluorescent signal, allowing for the detection of low-abundance targets in various applications .
Pharmacokinetics
For instance, it is soluble up to 16 mM in DMSO .
Result of Action
The result of this compound’s action is the enhanced detection of target proteins or nucleic acids in various applications . By amplifying the fluorescent signal, it allows researchers to detect targets that may have previously been undetectable .
Orientations Futures
Cyanine 3 Tyramide is expected to continue being used in various fields such as medicine, genetics, and environment due to its advantages. It is particularly useful in the fields of life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection .
Relevant Papers
Several papers have been published on this compound. For instance, a paper titled “Sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA” provides a comprehensive map of the sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ‐fluorescently labeled single-stranded DNA . Another paper titled “Recent advances in bioprobes and biolabels based on cyanine dyes” discusses the widespread application of bioprobes in various fields due to the advantages of cyanine dye .
Analyse Biochimique
Biochemical Properties
Cyanine 3 Tyramide interacts with various biomolecules in the context of TSA. The horseradish peroxidase (HRP) enzyme plays a key role in this process. In the presence of low concentrations of hydrogen peroxide, HRP converts the labeled tyramide substrate into a highly reactive form that can covalently bind to tyrosine residues on proteins at or near the HRP . This results in high-density tyramide labeling, which is the basis for the exceptional sensitivity of this system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Its primary function is to enhance the signal of the target protein or nucleic acid sequence in situ, enabling the detection of low-abundance targets in ICC, IHC, and FISH applications . This can influence cell function by providing more accurate and sensitive detection of specific proteins or nucleic acids, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the catalytic activity of HRP. When HRP is conjugated to a secondary antibody that binds to a primary antibody specific to the target, it catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the TSA technique, which uses this compound, has been shown to have enhanced sensitivity, high specificity, and compatibility with modern multi-label fluorescent microscopy
Transport and Distribution
The transport and distribution of this compound within cells and tissues occur during the TSA process. The HRP enzyme, which is conjugated to the secondary antibody, catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .
Subcellular Localization
The subcellular localization of this compound depends on the target of the primary antibody used in the TSA process. After the HRP-catalyzed reaction, the reactive tyramide radical covalently binds to tyrosine residues on proteins at or near the HRP, which can be located in various subcellular compartments depending on the target of interest .
Propriétés
IUPAC Name |
2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O8S2/c1-6-41-33-20-18-29(51(45,46)47)25-31(33)38(2,3)35(41)11-10-12-36-39(4,5)32-26-30(52(48,49)50)19-21-34(32)42(36)24-9-7-8-13-37(44)40-23-22-27-14-16-28(43)17-15-27/h10-12,14-21,25-26H,6-9,13,22-24H2,1-5H3,(H3-,40,43,44,45,46,47,48,49,50) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXIOSIRIWBDIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)

![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)


![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)
![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)
![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)
